Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-
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Overview
Description
Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of solvents like acetonitrile and methanol, and the reactions are typically carried out under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its ability to inhibit CDK2, it is being explored as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
4-amino-1H-pyrazolo[3,4-d]pyrimidine: Another compound with similar anticancer properties but different substituents on the pyrazolo[3,4-d]pyrimidine core.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A derivative with a different ring system that also exhibits CDK2 inhibitory activity.
The uniqueness of Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- lies in its specific substitution pattern, which contributes to its potent biological activity and selectivity towards CDK2 .
Properties
CAS No. |
134896-40-5 |
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Molecular Formula |
C14H14N6OS |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
2-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)sulfanylpropanamide |
InChI |
InChI=1S/C14H14N6OS/c1-8(12(16)21)22-14-18-11(15)10-7-17-20(13(10)19-14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,16,21)(H2,15,18,19) |
InChI Key |
LCRKMFXRXUTCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)SC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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